molecular formula C14H12N4O3 B12717901 2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- CAS No. 93770-36-6

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)-

Cat. No.: B12717901
CAS No.: 93770-36-6
M. Wt: 284.27 g/mol
InChI Key: JBOYJWQOXKGKHA-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- is a heterocyclic compound characterized by a tetrazole ring fused with a 2-furanyl group substituted at the 5-position with a 3-methylphenyl moiety. Its molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.21 g/mol and a calculated logP of 0.3244, indicating moderate lipophilicity . The compound’s structure combines aromatic (phenyl, furan) and heterocyclic (tetrazole) features, which are often associated with bioactivity, including anti-inflammatory and antimicrobial properties .

Properties

CAS No.

93770-36-6

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-[5-[5-(3-methylphenyl)furan-2-yl]tetrazol-2-yl]acetic acid

InChI

InChI=1S/C14H12N4O3/c1-9-3-2-4-10(7-9)11-5-6-12(21-11)14-15-17-18(16-14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20)

InChI Key

JBOYJWQOXKGKHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)C3=NN(N=N3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction.

    Introduction of the 3-Methylphenyl and Furan Rings: These substituents are added through a series of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated, alkylated, and oxidized forms.

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of biologically active molecules. This enables the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity
2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- C₁₀H₁₀N₄O₂ 218.21 3-methylphenyl-furanyl Anti-inflammatory, superoxide scavenging
2-[5-(furan-2-yl)-2H-tetrazol-2-yl]acetic acid C₇H₆N₄O₃ 194.15 Furan-2-yl Unknown (structural analogue)
5-(5-(4-Chlorophenyl)-2-furanyl)-1H-tetrazole-1-acetic acid C₁₃H₉ClN₄O₃ 304.69 4-chlorophenyl-furanyl Potential antimicrobial activity
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate C₁₂H₁₂N₆O₃ 288.26 Benzoxazole-tetrazole hybrid Antimicrobial, antifungal

Key Differences :

  • The 3-methylphenyl-furanyl substituent in the target compound enhances lipophilicity compared to the simpler furan-2-yl group in the analogue from .
  • Benzoxazole-tetrazole hybrids () exhibit additional heterocyclic complexity, which may improve antimicrobial activity but reduce metabolic stability .
Substituent Effects on Bioactivity
  • 3-Methylphenyl Group : The methyl group at the phenyl para position increases steric bulk and lipophilicity, which may enhance membrane permeability and bioavailability compared to unsubstituted phenyl derivatives .
  • Furan vs.
  • Chlorine Substituents : The 4-chlorophenyl group in ’s compound introduces a strong electron-withdrawing effect, which could enhance antibacterial activity but reduce aqueous solubility .
Physical and Chemical Properties
Property Target Compound Furan-2-yl Analogue 4-Chlorophenyl Analogue
logP 0.3244 Not reported ~2.5 (estimated)
Hydrogen Bond Donors 1 1 1
Polar Surface Area 66.997 Ų ~70 Ų (predicted) ~75 Ų (predicted)
Melting Point Not reported Not reported Not reported
  • The target compound’s polar surface area (66.997 Ų) suggests moderate solubility in polar solvents, comparable to its analogues .
  • The lower logP of the target compound compared to the chlorinated analogue implies better aqueous solubility, which is critical for drug formulation .

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